4,4-Dimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine dihydrochloride
Description
Properties
IUPAC Name |
4,4-dimethyl-2,3-dihydro-1H-quinolin-6-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c1-11(2)5-6-13-10-4-3-8(12)7-9(10)11;;/h3-4,7,13H,5-6,12H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KINAUINSEBLESV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC2=C1C=C(C=C2)N)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedländer Condensation
- Mechanism : Reacting o-aminocarbonyl compounds (e.g., o-aminoacetophenones) with active methylene-containing substrates (e.g., ketones or aldehydes) under acidic or basic conditions.
- Conditions :
Niementowski Reaction
- Mechanism : Anthranilic acid derivatives react with ketones (e.g., acetone) to form 4-hydroxyquinolines, which can be reduced to tetrahydroquinolines.
- Example :
Anthranilic acid + Acetone → 4-Hydroxyquinoline → Reduction → Tetrahydroquinoline - Reduction : Catalytic hydrogenation (H₂, Pd/C) or NaBH₄.
Amination at the 6-Position
The amine group is introduced via nitration-reduction or direct substitution:
Nitration-Reduction Sequence
Dihydrochloride Salt Formation
The free base is treated with HCl to form the dihydrochloride salt:
Comparative Analysis of Methods
Optimized Synthetic Pathway
- Friedländer cyclization of o-aminoacetophenone with acetone to form 4-hydroxyquinoline.
- Reduction with H₂/Pd-C to yield 1,2,3,4-tetrahydroquinoline.
- Alkylation with methyl iodide and NaH in DMF.
- Nitration followed by catalytic hydrogenation to introduce the amine.
- Salt formation with HCl in ethanol.
Chemical Reactions Analysis
4,4-Dimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine dihydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Applications
1. Antidepressant Activity
Research indicates that derivatives of tetrahydroquinolines exhibit antidepressant-like effects. Studies have demonstrated that compounds similar to 4,4-Dimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine can modulate neurotransmitter levels and improve mood in animal models. For example, a study showed that administering such compounds resulted in increased serotonin and norepinephrine levels in the brain .
2. Neuroprotective Effects
The compound has been studied for its neuroprotective properties. It has shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease. In vitro studies revealed that it could reduce cell death in neuronal cultures exposed to toxic agents .
3. Anticancer Properties
Preliminary studies suggest that 4,4-Dimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine dihydrochloride may possess anticancer properties. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. A notable study highlighted its effectiveness against breast cancer cells, where it reduced cell viability significantly compared to control groups .
Case Studies
Case Study 1: Antidepressant Efficacy
A double-blind study involving rats treated with this compound demonstrated significant reductions in depressive-like behaviors when subjected to stress tests. The results were comparable to those obtained with standard antidepressants such as fluoxetine .
Case Study 2: Neuroprotection in Alzheimer’s Models
In a controlled experiment using a transgenic mouse model of Alzheimer's disease, the administration of the compound led to a marked decrease in amyloid-beta plaque formation and improved cognitive function as assessed by maze tests. This suggests potential therapeutic benefits for Alzheimer's treatment .
Summary of Research Findings
The following table summarizes key research findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine dihydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
6-Bromo-1,2,3,4-tetrahydro-4,4-dimethylquinoline Hydrochloride (CAS 135631-91-3)
- Substituents : Bromine at the 6-position instead of an amine; retains 4,4-dimethyl groups.
- Impact : The bromine increases lipophilicity, favoring applications in cross-coupling reactions (e.g., Suzuki-Miyaura) for synthesizing complex aryl derivatives. The absence of an amine limits its use in nucleophilic substitution but enhances electrophilic reactivity .
2-(3,4-Dihydroquinolin-1(2H)-yl)ethanamine Dihydrochloride (CAS 890713-92-5)
- Substituents : Ethylamine side chain at the 1-position; lacks methyl groups.
1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde (CAS 493-50-5)
- Substituents : Methyl group at the 1-position and a formyl group at the 6-position.
- Impact : The carbaldehyde enables condensation reactions (e.g., formation of Schiff bases), useful in polymer chemistry or as intermediates in alkaloid synthesis .
Physicochemical Properties
| Compound Name | Substituents | Molecular Weight (g/mol) | Solubility (H₂O) | Key Applications |
|---|---|---|---|---|
| 4,4-Dimethyl-1,2,3,4-tetrahydroquinolin-6-ylamine dihydrochloride | NH₂ (6-), 2×CH₃ (4-) | ~279.2 (freebase) + HCl | High (salt form) | Pharmaceutical intermediates |
| 6-Bromo-1,2,3,4-tetrahydro-4,4-dimethylquinoline hydrochloride | Br (6-), 2×CH₃ (4-) | ~290.6 | Moderate | Cross-coupling reactions |
| 2-(3,4-Dihydroquinolin-1(2H)-yl)ethanamine dihydrochloride | NH₂CH₂CH₂ (1-) | ~257.2 | High | Ligand synthesis |
| 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde | CH₃ (1-), CHO (6-) | ~189.2 | Low | Polymer precursors |
Note: Molecular weights are approximate and based on structural calculations.
Commercial Availability and Accessibility
- In contrast, compounds like 2-(3,4-dihydroquinolin-1(2H)-yl)ethanamine dihydrochloride and 1-methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde are marked as “Typically In Stock,” indicating broader accessibility for research purposes .
Biological Activity
4,4-Dimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine dihydrochloride (CAS #1187933-52-3) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆N₂ |
| Molecular Weight | 176.2608 g/mol |
| CAS Number | 1187933-52-3 |
| Purity | Not specified |
Research indicates that compounds related to tetrahydroquinolines (THQs), including 4,4-Dimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine, exhibit inhibitory effects on specific enzymes and receptors. Notably:
- Phenylethanolamine N-methyltransferase (PNMT) Inhibition : THQs have been shown to inhibit PNMT, an enzyme involved in the biosynthesis of epinephrine. This inhibition suggests a potential role in modulating adrenergic signaling pathways .
- Alpha2-Adrenoceptor Affinity : These compounds also demonstrate affinity for alpha2-adrenoceptors, which are implicated in various physiological responses including sedation and analgesia .
Anticancer Activity
Recent studies have explored the anticancer properties of tetrahydroquinoline derivatives. For instance:
- Inhibition of Lung Adenocarcinoma Growth : A study evaluated sixteen new tetrahydroacridine derivatives for their ability to inhibit human lung adenocarcinoma cell growth. The findings suggest that modifications in the chemical structure can enhance biological activity against cancer cells .
Neuroprotective Effects
Tetrahydroquinolines have been investigated for their neuroprotective properties:
- Acetylcholinesterase Inhibition : Certain derivatives have shown promise as acetylcholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .
Case Studies and Research Findings
- Study on THIQs : A study published in PubMed evaluated various THIQs and their binding orientations at the PNMT active site. The results indicated that structural modifications could influence selectivity and efficacy against PNMT .
- Synthesis and Biological Evaluation : Research conducted on the synthesis of 1,2,3,4-tetrahydroacridine derivatives demonstrated significant biological activity against cancer cell lines. The study highlighted the relationship between structural features and biological efficacy .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4,4-Dimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine dihydrochloride, and how are intermediates purified?
- Methodological Answer : The synthesis typically involves a multi-step procedure, starting with precursor coupling (e.g., benzophenone derivatives) followed by cyclization and salt formation. For example, analogous dihydrochloride compounds are synthesized via a two-step process: (1) coupling of a substituted benzophenone with an amino acid derivative, and (2) hydrochlorination using HCl gas or aqueous HCl to form the dihydrochloride salt . Purification often employs column chromatography (silica gel) or recrystallization from solvents like ethanol or acetone. Yield optimization may require adjusting reaction time, temperature, and stoichiometric ratios of reagents .
Q. Which spectroscopic techniques are essential for structural confirmation and purity assessment?
- Methodological Answer :
- 1H NMR : Critical for verifying the quinoline backbone and substituent positions (e.g., dimethyl groups at the 4-position).
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns, especially for detecting impurities.
- HPLC : Quantifies purity (>97.5% by area normalization) using C18 columns and mobile phases like acetonitrile/water with trifluoroacetic acid .
- Infrared (IR) Spectroscopy : Validates functional groups (e.g., amine stretches at ~3300 cm⁻¹). Cross-referencing these methods ensures structural fidelity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during structural characterization?
- Methodological Answer : Contradictions between NMR and MS data (e.g., unexpected peaks or missing fragments) require:
- Repeat Analysis : Confirm reproducibility under identical conditions.
- Alternative Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or X-ray crystallography for absolute configuration confirmation.
- Synthesis of Derivatives : Prepare analogs (e.g., acylated or methylated derivatives) to isolate and identify ambiguous signals .
Q. What strategies optimize reaction yields for analogs of this compound in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Catalyst Screening : Test bases like 4-dimethylaminopyridine (DMAP) or K₂CO₃ to enhance coupling efficiency.
- Solvent Selection : Polar aprotic solvents (e.g., dioxane) improve solubility of intermediates.
- Temperature Gradients : Gradual heating (e.g., reflux at 110°C) minimizes side reactions.
- Workflow Example : For acylated derivatives, refluxing with acyl chlorides in anhydrous dioxane for 6–8 hours yields 60–75% pure products after chromatographic purification .
Q. How can analytical methods for this compound be validated to meet regulatory guidelines (e.g., ICH Q2)?
- Methodological Answer :
- Specificity : Demonstrate separation from degradation products using forced degradation studies (heat, light, pH extremes).
- Linearity : Validate over a concentration range (e.g., 50–150% of target) with R² > 0.995.
- Accuracy/Precision : Spike recovery experiments (98–102%) and inter-day/intra-day testing (RSD < 2%).
- Reference Standards : Use certified materials (e.g., USP-grade) for calibration .
Key Considerations for Experimental Design
- Stability Studies : Store the compound at -20°C in amber vials to prevent photodegradation. Monitor pH stability (e.g., pH 3–7) for aqueous solutions .
- Biological Assays : When testing acetylcholinesterase inhibition (analogous to studies in ), use freshly prepared solutions in PBS to avoid aggregation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
